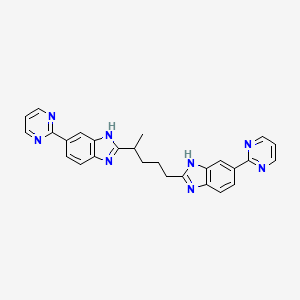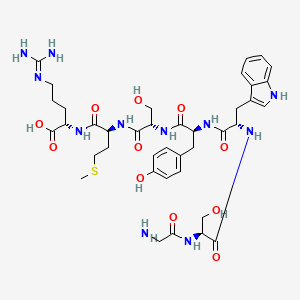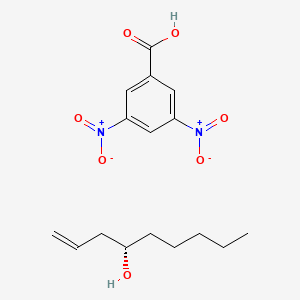
3,5-dinitrobenzoic acid;(4S)-non-1-en-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dinitrobenzoic acid: is an organic compound with the molecular formula C7H4N2O6. It is a yellow or colorless crystalline solid that is primarily used as a corrosion inhibitor and in the identification of alcohol components in esters . (4S)-Non-1-en-4-ol is an organic compound with a chiral center at the fourth carbon, making it an enantiomerically pure alcohol. This compound is used in various organic synthesis processes.
Métodos De Preparación
3,5-Dinitrobenzoic acid: is synthesized through the nitration of benzoic acid using nitric acid in the presence of concentrated sulfuric acid . The reaction can also start with 3-nitrobenzoic acid, leading to yields of approximately 98% . Industrial production methods involve similar nitration processes but on a larger scale, ensuring high purity and yield.
(4S)-Non-1-en-4-ol: can be synthesized through the reduction of the corresponding ketone or aldehyde using chiral catalysts to ensure the correct enantiomer is produced. Industrial methods may involve the use of biocatalysts or chiral auxiliaries to achieve high enantiomeric excess.
Análisis De Reacciones Químicas
3,5-Dinitrobenzoic acid: undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Esterification: Reacts with alcohols in the presence of sulfuric acid to form esters.
Common reagents include hydrogen, catalysts (e.g., palladium), and sulfuric acid. Major products include 3,5-diaminobenzoic acid and various esters.
(4S)-Non-1-en-4-ol: can undergo:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate).
Esterification: Reacts with carboxylic acids to form esters.
Hydrogenation: The double bond can be hydrogenated to form the corresponding saturated alcohol.
Aplicaciones Científicas De Investigación
3,5-Dinitrobenzoic acid: is used in:
Chemistry: Identification of alcohols and amines through derivatization.
Biology: Fluorometric analysis of creatinine.
Industry: Corrosion inhibition and photography.
(4S)-Non-1-en-4-ol: is used in:
Organic Synthesis: As a chiral building block for the synthesis of complex molecules.
Pharmaceuticals: Intermediate in the synthesis of active pharmaceutical ingredients.
Flavors and Fragrances: Used in the synthesis of chiral fragrances and flavor compounds.
Mecanismo De Acción
3,5-Dinitrobenzoic acid: exerts its effects through its nitro groups, which can participate in various chemical reactions, altering the properties of the compound it interacts with. The nitro groups can undergo reduction, leading to the formation of amino groups, which can further react with other compounds .
(4S)-Non-1-en-4-ol: acts as a chiral building block, influencing the stereochemistry of the molecules it forms. The presence of the chiral center ensures that the resulting compounds have the desired enantiomeric purity, which is crucial in pharmaceuticals and other applications.
Comparación Con Compuestos Similares
3,5-Dinitrobenzoic acid: can be compared with:
4-Nitrobenzoic acid: Has a single nitro group and is used similarly in derivatization reactions but has lower melting points for its derivatives.
3-Nitrobenzoic acid: Has a single nitro group and is less acidic compared to 3,5-dinitrobenzoic acid.
(4S)-Non-1-en-4-ol: can be compared with:
(4R)-Non-1-en-4-ol: The enantiomer of (4S)-non-1-en-4-ol, which has different stereochemistry and may have different biological activities.
Non-1-en-4-ol: The racemic mixture of both enantiomers, which may have different properties compared to the pure enantiomers.
Propiedades
Número CAS |
646057-21-8 |
|---|---|
Fórmula molecular |
C16H22N2O7 |
Peso molecular |
354.35 g/mol |
Nombre IUPAC |
3,5-dinitrobenzoic acid;(4S)-non-1-en-4-ol |
InChI |
InChI=1S/C9H18O.C7H4N2O6/c1-3-5-6-8-9(10)7-4-2;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h4,9-10H,2-3,5-8H2,1H3;1-3H,(H,10,11)/t9-;/m1./s1 |
Clave InChI |
DSDHLRIRYTUGNZ-SBSPUUFOSA-N |
SMILES isomérico |
CCCCC[C@@H](CC=C)O.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
SMILES canónico |
CCCCCC(CC=C)O.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-Bromo-2-(bromomethanesulfonyl)ethyl]benzene](/img/structure/B12598105.png)
![tert-Butyl{[(11R)-henicosa-6,9-diyn-11-yl]oxy}dimethylsilane](/img/structure/B12598116.png)
![Acetonitrile,[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-](/img/structure/B12598118.png)

![Quinoxaline, 2-(3-chlorophenyl)-3-[(2,4-dichlorophenyl)methyl]-](/img/structure/B12598132.png)
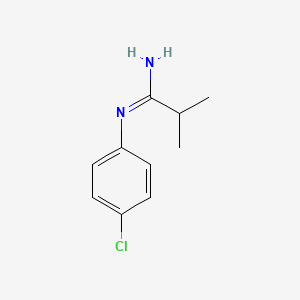
![8,8-Diphenyl-2,3,4,8-tetrahydroimidazo[1,5-a]pyrimidin-6-amine](/img/structure/B12598142.png)
![({[(2S,6S)-2,6-Dimethyldodecyl]oxy}methyl)benzene](/img/structure/B12598144.png)
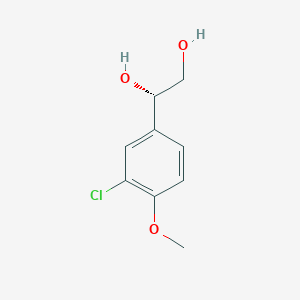
![7a-[2-(2H-1,2,3-Triazol-4-yl)ethenyl]hexahydro-1H-pyrrolizine](/img/structure/B12598161.png)
![2-Acetamido-4-chloro-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12598174.png)
![3-{2-[4-(2-Hydroxyethyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B12598178.png)
